L-Tyrosinol hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

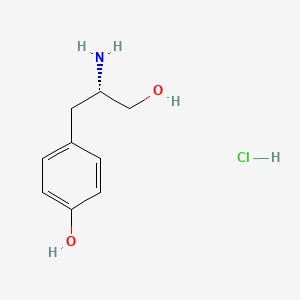

4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-27-5 | |

| Record name | L-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Tyrosinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Cornerstone of a Chiral Building Block

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from L-tyrosine, serves as a pivotal starting material and intermediate in a multitude of synthetic applications. Its utility spans from the synthesis of complex peptides and peptidomimetics to the development of novel active pharmaceutical ingredients (APIs), particularly in the realms of neurological and anticancer therapies.[1] The inherent chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—make it an invaluable asset in stereoselective synthesis.[1]

A comprehensive understanding of the physicochemical properties of this compound is not merely academic; it is a fundamental prerequisite for its effective and reproducible application in research and development. These properties govern its behavior in various solvent systems, dictate its reactivity, and inform the design of purification and formulation strategies. This guide provides a detailed exploration of these critical parameters, offering both established data and standardized protocols for their experimental determination.

Core Molecular and Physical Characteristics

This compound is a white to off-white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight | 203.67 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 161-165 °C | [3] |

| Optical Rotation | [α]²²/D -18° (c=1 in H₂O) | [3] |

These foundational data points are the initial identifiers for ensuring the quality and identity of this compound in a laboratory setting. The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the L-isomer, which is crucial for its applications in stereospecific synthesis.

Solubility Profile: A Key to Application Versatility

The solubility of this compound is a critical factor in its utility as a synthetic precursor. As a hydrochloride salt of an amine, it exhibits good solubility in polar protic solvents.

Qualitative Solubility

This compound is known to be soluble in water.[1][4] It also demonstrates solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO).[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary to quantify the solubility of this compound in various solvents. The isothermal shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO), analytical grade

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vial to stand at the constant temperature to permit the solid to settle. Centrifuge the vial to further separate the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.

-

Quantification: Analyze the filtered solution by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the measured concentration.

Caption: Workflow for Quantitative Solubility Determination.

Acidity and Basicity: The pKa Value

The pKa value(s) of this compound are critical for understanding its ionization state at different pH values. This knowledge is essential for designing reaction conditions, developing purification strategies (such as extraction), and for formulation development. This compound possesses three ionizable groups: the phenolic hydroxyl group, the primary amino group (as the hydrochloride salt), and the primary alcohol. The pKa of the primary alcohol is very high and generally not relevant under typical aqueous conditions. The pKa values of the phenolic hydroxyl and the ammonium group are of primary interest.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of the phenolic hydroxyl and ammonium groups of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Titration with Acid (to determine the pKa of the amino group):

-

Place the solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Titration with Base (to determine the pKa of the phenolic hydroxyl group):

-

Prepare a fresh solution of this compound.

-

Follow the same procedure as in step 2, but titrate with the standardized NaOH solution.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.

-

Caption: Process for pKa Determination via Titration.

Spectroscopic Profile

The spectroscopic profile of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the p-substituted benzene ring, the benzylic protons, the methine proton adjacent to the amino group, and the diastereotopic protons of the hydroxymethyl group. The protons of the amino and hydroxyl groups may appear as broad signals or exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbon bearing the amino group, and the carbon of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

-

N-H stretching: Bands in the region of 3000-3300 cm⁻¹ for the ammonium group.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the alcoholic and phenolic C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 168.10.

Stability and Storage

The stability of this compound is a crucial consideration for its long-term storage and handling.

-

Recommended Storage: It is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

-

Stability Considerations: As an amino alcohol, it may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration (2-8 °C) is often recommended.

Conclusion

The physicochemical properties of this compound are integral to its successful application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of its key characteristics and outlined robust experimental protocols for their determination. By leveraging this information, researchers and scientists can ensure the quality of their starting material, optimize reaction conditions, and develop efficient downstream processes, ultimately accelerating the pace of innovation.

References

- 1. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price [forecastchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. L -Tyrosinol 98 87745-27-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 87745-27-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of L-Tyrosinol Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for L-Tyrosinol hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol , is the hydrochloride salt of L-Tyrosinol.[2] Its structure, featuring a primary alcohol, a primary amine, and a phenolic group, makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics for neurological disorders and as a component in peptide chemistry.[1]

The precise characterization of this compound is paramount to ensure its purity, identity, and suitability for its intended applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and functional groups. This guide will dissect the NMR, IR, and MS data, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt will result in the protonation of the primary amine to an ammonium group (-NH₃⁺). The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ha, Ha') | 7.0 - 7.2 | Doublet | 2H |

| Aromatic (Hb, Hb') | 6.7 - 6.9 | Doublet | 2H |

| Methine (Hc) | 3.8 - 4.0 | Multiplet | 1H |

| Methylene (Hd) | 3.5 - 3.7 | Multiplet | 2H |

| Methylene (He) | 2.8 - 3.0 | Multiplet | 2H |

| Hydroxyl (OH) | Variable (broad) | Singlet | 1H |

| Ammonium (NH₃⁺) | Variable (broad) | Singlet | 3H |

| Phenolic (OH) | Variable (broad) | Singlet | 1H |

Causality Behind Expected Chemical Shifts:

-

Aromatic Protons (Ha, Ha', Hb, Hb'): The protons on the benzene ring are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group (Hb, Hb') are expected to be more shielded (appear at a lower ppm) compared to the protons meta to the hydroxyl group (Ha, Ha') due to the electron-donating nature of the -OH group.

-

Methine and Methylene Protons (Hc, Hd, He): The protons on the aliphatic chain are deshielded to varying degrees by the adjacent electronegative oxygen and nitrogen atoms. The methine proton (Hc) and the methylene protons of the primary alcohol (Hd) are expected to be the most downfield in this region.

-

Labile Protons (Hydroxyl, Ammonium, Phenolic): The chemical shifts of the -OH and -NH₃⁺ protons are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Aromatic, C-OH) | 155 - 157 |

| C2, C6 (Aromatic) | 115 - 117 |

| C3, C5 (Aromatic) | 130 - 132 |

| C4 (Aromatic) | 128 - 130 |

| C7 (Methine, C-N) | 55 - 58 |

| C8 (Methylene, C-OH) | 65 - 68 |

| C9 (Methylene, Ar-C) | 38 - 41 |

Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons exhibit chemical shifts in the typical range of 115-160 ppm. The carbon attached to the phenolic hydroxyl group (C1) is the most deshielded. The aliphatic carbons appear in the more upfield region of the spectrum. The carbon bearing the ammonium group (C7) and the carbon of the primary alcohol (C8) are deshielded due to the electronegativity of the heteroatoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is a common choice for hydrochloride salts due to their good solubility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by several key absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol & Phenol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Ammonium) | Stretching | 2800 - 3200 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| N-H (Ammonium) | Bending | 1500 - 1600 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Alcohol & Phenol) | Stretching | 1000 - 1250 | Strong |

| C-N | Stretching | 1000 - 1200 | Medium |

Key Features of the IR Spectrum:

-

A very broad and intense absorption band in the high-frequency region (above 2800 cm⁻¹) is expected, arising from the overlapping O-H stretching vibrations of the alcohol and phenolic groups, and the N-H stretching of the ammonium group. Hydrogen bonding will significantly broaden these peaks.

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching will be prominent.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a common sample preparation technique.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Place a small amount of this compound (1-2 mg) and about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Gently grind the mixture with a pestle to a fine, homogeneous powder. This minimizes light scattering.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

-

Data Analysis:

-

The resulting spectrum is a plot of percentage transmittance or absorbance versus wavenumber.

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

-

IR Spectroscopy Data Flow

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base L-Tyrosinol.

-

Molecular Formula of L-Tyrosinol: C₉H₁₃NO₂

-

Exact Mass of L-Tyrosinol: 167.09 g/mol

-

Expected [M+H]⁺ peak: m/z 168.10

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and provide further structural information. The fragmentation of the [M+H]⁺ ion of L-Tyrosinol would likely proceed through the loss of small, stable neutral molecules.

Table 4: Plausible Mass Spectral Fragments for L-Tyrosinol

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 150 | H₂O (18) | Loss of the primary alcohol as water |

| 136 | CH₂O (30) | Cleavage of the C-C bond adjacent to the alcohol |

| 107 | C₂H₆NO (60) | Cleavage of the benzylic C-C bond |

Rationale for Fragmentation:

-

The loss of water is a common fragmentation pathway for alcohols.

-

Cleavage of the carbon-carbon bond adjacent to the alcohol group (alpha-cleavage) is also a favorable process.

-

The most abundant fragment is often the stable benzylic cation formed by cleavage of the bond between the benzylic carbon and the chiral center.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

For MS/MS analysis, the parent ion of interest (e.g., m/z 168.10) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

-

Mass Spectrometry Analysis Pathway

Caption: Pathway for MS and MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical environment of each atom. The IR spectrum confirms the presence of the key functional groups: hydroxyl, ammonium, and the aromatic ring. Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pathways, further corroborating the proposed structure. The integration of these techniques, guided by sound experimental protocols and a thorough understanding of spectroscopic principles, ensures the quality and reliability of this compound for its critical role in research and development.

References

L-Tyrosinol Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Introduction: Beyond the Bench – The Strategic Value of L-Tyrosinol Hydrochloride

In the landscape of chiral building blocks for pharmaceutical and biochemical research, this compound (CAS No. 87745-27-5) emerges as a molecule of significant strategic importance. Derived from the non-essential amino acid L-tyrosine, this amino alcohol is more than a mere synthetic intermediate; it is a gateway to complex molecular architectures and bioactive compounds. Its inherent chirality, coupled with the reactive potential of its amino, hydroxyl, and phenolic groups, makes it an invaluable asset in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] This guide provides an in-depth exploration of this compound, moving beyond basic data to offer field-proven insights into its synthesis, applications, and the underlying scientific principles that govern its utility.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 87745-27-5 | [1][3] |

| Molecular Formula | C₉H₁₄ClNO₂ | [3] |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161-165 °C | [3] |

| Optical Rotation | [α]²²/D −18° (c = 1 in H₂O) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

Strategic Synthesis of this compound: A Green Chemistry Approach

The traditional multi-step synthesis of this compound can be resource-intensive. Modern synthetic chemistry, with its emphasis on sustainability and efficiency, has given rise to more streamlined, "green" approaches.[3] A prevalent and effective strategy involves a one-pot synthesis from L-tyrosine, which minimizes solvent usage and purification steps.[3]

This process hinges on two key transformations: the protection of the amino group, followed by the reduction of the carboxylic acid.

Causality in Synthetic Strategy:

-

N-Protection: The amino group of L-tyrosine must be protected to prevent it from reacting with the reducing agent intended for the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reduction conditions and its straightforward removal with mild acid.

-

Reduction: The choice of reducing agent is critical. A reagent is needed that will selectively reduce the carboxylic acid to a primary alcohol without affecting the aromatic ring or the Boc protecting group. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are often employed for this purpose due to their high selectivity for carboxylic acids.

Illustrative One-Pot Synthesis Workflow

References

Solubility of L-Tyrosinol hydrochloride in different organic solvents

An In-Depth Technical Guide to the Solubility of L-Tyrosinol Hydrochloride in Organic Solvents

Abstract

This compound is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis, particularly as a building block for peptide-based therapeutics and other complex bioactive molecules.[1][2] Its utility in drug development is intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound in various organic solvents. While quantitative public data is sparse, this document synthesizes fundamental physicochemical principles, qualitative solubility information, and established analytical methodologies to empower researchers and drug development professionals. We present a detailed, field-proven protocol for the experimental determination of solubility, alongside a discussion of the key molecular factors that dictate the solubility of this versatile compound.

Introduction: The Strategic Importance of this compound Solubility

This compound, the hydrochloride salt of (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a cornerstone intermediate in asymmetric synthesis and medicinal chemistry.[1][3] Its structure, featuring a primary amine, a primary alcohol, and a phenolic hydroxyl group, offers multiple handles for chemical modification.[2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Understanding the solubility of this compound is paramount for several reasons:

-

Reaction Optimization: The concentration of a reactant in solution directly influences reaction rates. Selecting a solvent in which this compound is sufficiently soluble is crucial for efficient and reproducible synthetic transformations.

-

Purification and Crystallization: Solubility differences across various solvents are exploited for purification by crystallization. Knowledge of solubility curves as a function of temperature is essential for developing efficient crystallization protocols.

-

Formulation Development: For potential therapeutic applications, the solubility in pharmaceutically acceptable solvents or co-solvent systems is a key determinant of bioavailability and the feasibility of liquid formulations.[4]

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide available qualitative data, and offer a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.[5][6] The structure of this compound (Figure 1) provides key insights into its expected solubility behavior.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound highlights its key functional groups.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 203.67 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | 161-165 °C | [3] |

| Form | Hydrochloride Salt | [3] |

The presence of the ammonium cation (NH₃⁺), the hydroxyl groups (-OH), and the chloride anion (Cl⁻) makes this compound a highly polar and ionic compound. This structure dictates its solubility profile:

-

High Polarity: The multiple polar functional groups and the ionic nature of the hydrochloride salt suggest a high affinity for polar solvents capable of hydrogen bonding and dipole-dipole interactions.[5]

-

Ionic Character: As a salt, it is expected to be more soluble in polar protic solvents that can effectively solvate both the cation (ammonium group) and the anion (chloride).[4][9]

-

Hydrogen Bonding: The hydroxyl groups and the ammonium group can act as hydrogen bond donors, while the oxygen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving this compound.

Qualitative Solubility Profile

It has been reported to be soluble in:

It is also known to be soluble in water.[7]

Based on its structure and the "like dissolves like" principle, we can predict a general solubility trend:

-

High Solubility Expected in:

-

Polar Protic Solvents: Water, Methanol, Ethanol. These solvents can effectively solvate the ions and participate in hydrogen bonding.

-

Polar Aprotic Solvents: DMSO, Dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well.

-

-

Moderate to Low Solubility Expected in:

-

Less Polar Solvents: Acetone, Ethyl Acetate, Chloroform, Dichloromethane. While some solubility is reported, it is likely to be less than in highly polar solvents.

-

-

Insolubility Expected in:

-

Non-polar Solvents: Hexane, Toluene, Diethyl Ether. These solvents lack the ability to solvate the ionic components of the molecule.

-

It is important to note that the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvent systems, with findings indicating that its solubility is highest in DMSO and water, and lower in alcohols like methanol and ethanol.[11] While not directly transferable, this suggests that DMSO is a very effective solvent for this class of compounds. The hydrochloride salt form of L-Tyrosinol is expected to exhibit enhanced solubility in polar protic solvents compared to the free base due to its ionic nature.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public data, an experimental approach is necessary to determine the precise solubility of this compound in specific organic solvents. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity > 99%)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is often suitable for this type of compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound, and understanding these is crucial for its effective use.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[5][6] This relationship should be experimentally determined for key solvents to aid in crystallization process development.

-

Solvent Polarity: As discussed, polar solvents will be more effective. The dielectric constant of a solvent is a good indicator of its polarity and its ability to separate ions.

-

pH (in aqueous or protic systems): The hydrochloride salt is formed from a weak base (the amine group of L-Tyrosinol) and a strong acid (HCl). In aqueous or alcoholic solutions, the pH of the medium will influence the equilibrium between the protonated (more soluble) and the free base form (less soluble in polar solvents).

-

Presence of Other Solutes: The presence of salts or other additives can affect solubility through mechanisms like the common ion effect or by altering the properties of the solvent.

Conclusion and Future Outlook

This compound is a vital intermediate in modern drug discovery. While a comprehensive public database of its solubility in organic solvents is currently lacking, this guide provides the foundational knowledge and practical tools necessary for researchers to address this critical parameter. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies like the isothermal equilibrium method, scientists can effectively determine its solubility in solvents relevant to their specific applications. This knowledge is not merely academic; it is a prerequisite for the efficient synthesis, purification, and formulation of the next generation of therapeutics derived from this important chiral building block.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-チロシノール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price [forecastchemicals.com]

- 8. This compound | 87745-27-5 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 87745-27-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. refp.cohlife.org [refp.cohlife.org]

Crystal Structure of L-Tyrosinol Hydrochloride: An In-Depth Technical Guide

Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the amino acid L-tyrosine, is a compound of significant interest in pharmaceutical and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its stability, solubility, and suitability as a chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the crystal structure of this compound, detailing the experimental methodologies for its determination and analyzing its key structural features.

While extensive crystallographic data is available for the related compound L-Tyrosine hydrochloride, which possesses a carboxylic acid group instead of a primary alcohol, detailed single-crystal X-ray diffraction data for this compound is not as readily found in publicly accessible databases. This guide, therefore, synthesizes information from related structures and general principles of crystallography to present a predictive analysis, alongside established experimental protocols for its definitive determination.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The overall workflow is a multi-step process that demands precision at each stage.

Crystallization

The primary challenge in crystal structure determination is obtaining a single crystal of sufficient size and quality. For this compound, a common and effective method is slow evaporation from a suitable solvent.

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. Slow evaporation is a kinetically controlled process that provides the necessary time for molecules to orient themselves correctly, minimizing defects and leading to a well-ordered crystal suitable for diffraction. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Step-by-Step Protocol:

-

Synthesis: this compound is synthesized by the reduction of L-tyrosine, followed by salt formation with hydrochloric acid.

-

Dissolution: A saturated solution of this compound is prepared at room temperature in a suitable solvent, such as an ethanol/water mixture.

-

Filtration: The solution is filtered through a microfilter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: The filtered solution is placed in a clean vial, covered with a perforated film (e.g., Parafilm) to slow the rate of evaporation, and left undisturbed in a vibration-free environment.

-

Harvesting: Crystals typically form over several days to weeks. Once they have reached an appropriate size (approx. 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected raw data are processed to correct for experimental factors (like polarization and absorption) and to integrate the intensities of the diffraction spots.

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Analysis of the Crystal Structure

Based on the known structures of similar amino alcohol hydrochlorides and L-Tyrosine hydrochloride itself, a predictive analysis of the this compound crystal structure can be made. The structure is expected to be defined by a robust network of hydrogen bonds.

Crystal Data and Molecular Conformation

The crystallographic data would be summarized in a table, providing essential parameters that define the unit cell and the quality of the refinement.

Table 1: Predicted Crystal Data and Refinement Details for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₉H₁₄ClNO₂ |

| Formula Weight | 203.67 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | A non-centrosymmetric space group (e.g., P2₁) |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 10 - 20 |

| α, γ (°) | 90 |

| β (°) | 90 - 110 (if monoclinic) |

| Volume (ų) | ~1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor | < 0.05 for a well-refined structure |

In its protonated form, the L-Tyrosinol cation will feature a protonated amino group (-NH₃⁺), a primary alcohol (-CH₂OH), and a phenolic hydroxyl group (-OH). The overall conformation will be determined by the minimization of steric hindrance and the optimization of intramolecular and intermolecular interactions.

Supramolecular Assembly and Hydrogen Bonding

The defining feature of the crystal packing will be an extensive three-dimensional hydrogen-bonding network. The protonated amino group is an excellent hydrogen bond donor, while the hydroxyl groups and the chloride anion are effective acceptors.

Key Predicted Interactions:

-

N-H···Cl: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride anion will be a primary interaction.

-

O-H···Cl: The primary and phenolic hydroxyl groups will also donate hydrogen bonds to the chloride anion.

-

N-H···O: The ammonium group can donate hydrogen bonds to the oxygen atoms of the hydroxyl groups on neighboring molecules.

-

O-H···O: Hydroxyl groups will act as both donors and acceptors, forming chains or networks of molecules.

This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice.

Caption: Predicted hydrogen-bonding interactions in the crystal lattice.

Table 2: Representative Hydrogen Bond Geometries from Similar Structures

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N⁺—H ··· Cl⁻ | ~0.91 | ~2.20 | ~3.10 | ~170 |

| O—H ··· Cl⁻ | ~0.84 | ~2.30 | ~3.15 | ~165 |

| N⁺—H ··· O | ~0.91 | ~1.90 | ~2.80 | ~175 |

| O—H ··· O | ~0.84 | ~1.95 | ~2.78 | ~170 |

Implications for Drug Development

A detailed understanding of the crystal structure of this compound is vital for drug development professionals.

-

Polymorphism: Different packing arrangements (polymorphs) can have different physical properties, including solubility and dissolution rate, which directly impact bioavailability. X-ray diffraction is the definitive tool for identifying and characterizing polymorphs.

-

Stability: The hydrogen-bonding network contributes significantly to the thermodynamic stability of the solid form, influencing shelf-life and storage conditions.

-

Rational Design: As a chiral intermediate, knowing the preferred solid-state conformation of this compound can inform the design of derivatives and co-crystals with tailored properties.

Conclusion

The crystal structure of this compound is characterized by a complex, three-dimensional network of hydrogen bonds involving the protonated amine, two hydroxyl groups, and the chloride anion. This arrangement dictates the physical properties of the solid material, which are of paramount importance for its application in pharmaceutical development. While a definitive, publicly available crystal structure remains to be widely reported, the experimental protocols and predictive analyses outlined in this guide provide a robust framework for its determination and interpretation, empowering researchers to fully leverage this versatile chiral building block.

L-Tyrosinol Hydrochloride: A Chiral Scaffold for Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the reduction of L-tyrosine, is a versatile and highly valued intermediate in the landscape of pharmaceutical and biochemical research.[1][2] Its structural relationship to the endogenous amino acid L-tyrosine positions it as a unique starting material for the synthesis of a diverse array of biologically active molecules. While this compound itself is not recognized for a direct mechanism of action in biological systems, its true power lies in its role as a chiral scaffold. Its inherent chirality and functional groups—a primary amine, a primary alcohol, and a phenol—provide a platform for the stereoselective synthesis of compounds designed to interact with specific biological targets.[1]

This guide delves into the core mechanisms of action of molecules derived from this compound, providing insights into its application in the development of novel therapeutics. We will explore its utility in the synthesis of enzyme inhibitors, anticancer agents, and neuromodulatory compounds, elucidating the biological pathways these molecules target and the experimental methodologies used to validate their action.

Modulation of Melanogenesis: The Tyrosinase Inhibition Pathway

Melanogenesis, the process of melanin production, is a critical pathway for pigmentation and protection against UV radiation. The key enzyme in this pathway is tyrosinase, a copper-containing monooxygenase.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders. L-tyrosine is the natural substrate for tyrosinase, initiating the cascade that leads to melanin synthesis.[3] Consequently, analogs of L-tyrosine are prime candidates for the development of tyrosinase inhibitors.

Mechanism of Tyrosinase and Its Inhibition

Tyrosinase catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Tyrosinase inhibitors can act through several mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme's active site and preventing substrate access or by binding to an allosteric site and inducing a conformational change that reduces catalytic activity.[4][5]

L-Tyrosinol, as a close structural analog of L-tyrosine, serves as an excellent starting point for the synthesis of potent tyrosinase inhibitors. The presence of the phenolic hydroxyl group is crucial for recognition by the enzyme's active site. Modifications to the amino alcohol side chain can be explored to enhance binding affinity and inhibitory potency.

Table 1: Inhibitory Activity of Representative Tyrosine Analogs against Mushroom Tyrosinase

| Compound | Type of Inhibition | IC50 (µM) | Reference |

| Kojic Acid (Reference) | Competitive | 17.05 | [2] |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | Competitive | 9.87 | [4] |

| N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamine | Irreversible | 9.1 | [4] |

| 4-(6-hydroxy-2-naphthyl)-1,3-bezendiol | Competitive | 0.07 | [4] |

Experimental Protocol: Synthesis of a Tyrosinase Inhibitor from L-Tyrosinol

The following is a representative protocol for the synthesis of a hypothetical tyrosinase inhibitor derived from L-Tyrosinol, illustrating how its functional groups can be modified.

Step 1: N-Protection of L-Tyrosinol

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add a base, like triethylamine (TEA), to neutralize the hydrochloride.

-

Introduce a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc)2O, to protect the primary amine.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the resulting Boc-protected L-Tyrosinol by column chromatography.

Step 2: Side Chain Modification

-

The primary alcohol of Boc-L-Tyrosinol can be oxidized to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane (DMP).

-

The resulting aldehyde can then be used in various reactions, such as a Wittig reaction, to introduce a new carbon-carbon double bond with a desired substituent.

Step 3: Deprotection and Final Product Formation

-

Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), in DCM.

-

Purify the final compound by high-performance liquid chromatography (HPLC) to yield the desired tyrosinase inhibitor.

Diagram: Workflow for Synthesis and Evaluation of Tyrosinase Inhibitors

Caption: Workflow for the synthesis and biological evaluation of a tyrosinase inhibitor.

Inducing Apoptosis in Cancer Cells: Targeting the Mcl-1 Protein

The evasion of apoptosis is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) often being overexpressed in various cancers.[1] Mcl-1 sequesters pro-apoptotic proteins, preventing the initiation of the cell death cascade. Therefore, small molecule inhibitors that disrupt the Mcl-1/pro-apoptotic protein interaction are a promising strategy for cancer therapy.

Mechanism of Mcl-1 Inhibition

Mcl-1 has a hydrophobic groove on its surface where the BH3 domain of pro-apoptotic proteins binds. Small molecule inhibitors are designed to mimic this BH3 domain, binding to the groove with high affinity and displacing the pro-apoptotic proteins.[1] This liberation of pro-apoptotic proteins leads to the activation of caspases and the induction of apoptosis. L-tyrosine derivatives have been successfully developed as Mcl-1 inhibitors, and L-Tyrosinol provides a valuable chiral scaffold for the synthesis of novel Mcl-1 inhibitors.[1]

Table 2: Binding Affinity of Tyrosine-Derived Mcl-1 Inhibitors

| Compound | Binding Affinity (Ki, µM) | Reference |

| Compound 5g | 0.18 | [1] |

| Compound 6l | 0.27 | [1] |

| Compound 6c | 0.23 | [1] |

Diagram: Mcl-1 Inhibition and Apoptosis Induction

Caption: Mechanism of apoptosis induction by an L-Tyrosinol-derived Mcl-1 inhibitor.

Neuromodulation: Synthesis of Catecholamine Analogs

Catecholamines, such as norepinephrine and dopamine, are crucial neurotransmitters in the central and peripheral nervous systems, synthesized from L-tyrosine.[6] The biosynthetic pathway involves a series of enzymatic steps, with tyrosine hydroxylase being the rate-limiting enzyme.[6] L-Tyrosinol can serve as a starting material for the synthesis of catecholamine analogs designed to interact with adrenergic and dopaminergic receptors, or to modulate the enzymes involved in their synthesis and metabolism.

Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase. L-DOPA is then decarboxylated to dopamine, which can be further hydroxylated to norepinephrine.[6] By using L-Tyrosinol, medicinal chemists can create analogs with modified side chains or ring systems to achieve desired pharmacological properties, such as receptor subtype selectivity or altered metabolic stability.

Diagram: Catecholamine Biosynthesis and Potential Intervention Points

References

- 1. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-tyrosine and nicotine induce synthesis of L-Dopa and norepinephrine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of L-Tyrosinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Commitment to Proactive Safety in Chemical Synthesis

In the fast-paced world of pharmaceutical research and development, the pursuit of novel therapeutics is paramount. Yet, the foundation of groundbreaking science is built upon a bedrock of rigorous safety protocols. This guide provides an in-depth technical overview of the safety and handling precautions for L-Tyrosinol hydrochloride, a versatile chiral building block pivotal in the synthesis of a wide array of bioactive molecules. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind each safety recommendation, fostering a culture of proactive risk assessment and management. This document is structured to empower researchers with the knowledge to not only handle this compound safely but to understand the chemical principles that govern its reactivity and potential hazards, ensuring a self-validating system of laboratory safety.

Compound Profile and Hazard Identification

This compound, with the CAS number 87745-27-5, is the hydrochloride salt of L-Tyrosinol. It presents as a white to off-white crystalline powder.[1] Its structure, featuring a primary amine, a primary alcohol, and a phenol group, makes it a valuable precursor in pharmaceutical synthesis, particularly for chiral ligands and in peptide chemistry.[2] However, these same functional groups are the source of its potential hazards.

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System (GHS) as follows:

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[3][4]

The signal word associated with these classifications is "Warning" .[3][4]

The Chemical Rationale Behind the Hazards

The irritant nature of this compound can be attributed to its chemical properties. The phenolic hydroxyl group can be mildly acidic, while the free amine, even as a hydrochloride salt, can exhibit basic properties in certain conditions, leading to irritation upon contact with skin and mucous membranes. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation upon inhalation.[5]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87745-27-5 | [3][5] |

| Molecular Formula | C₉H₁₄ClNO₂ | [2][5] |

| Molecular Weight | 203.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 161-165 °C | [2] |

| Solubility | Soluble in water | [2] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safely handling this compound, particularly in powder form, is a robust system of engineering controls and appropriate personal protective equipment. The primary goal is to minimize airborne dust and prevent direct contact.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood is the preferred engineering control to keep airborne concentrations below exposure limits.[5]

-

Process Enclosures: For larger scale operations, the use of process enclosures or glove boxes can provide a higher level of containment.[5]

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.

-

Eye and Face Protection: Chemical safety glasses with side-shields are mandatory.[3] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.

-

Skin Protection: Impervious gloves (such as nitrile or neoprene) must be worn when handling this compound.[3] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination. A lab coat or chemical-resistant apron should also be worn.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below permissible limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2][6]

Caption: Hierarchy of controls for managing exposure to this compound.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Safe Handling Practices

-

Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[3] Use appropriate tools for transferring the solid, such as a spatula or powder funnel.

-

Grounding: When transferring large quantities of the powder, equipment should be grounded to prevent static discharge, which could ignite airborne dust.

-

Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage Requirements

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]

-

Environment: Store in a cool, dry, and well-ventilated place.[5][7] Protect from direct sunlight and moisture.[7]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

Reactivity and Incompatibility: Understanding Potential Hazards

This compound is stable under recommended storage conditions.[5] However, its functional groups can participate in hazardous reactions.

Incompatibility with Strong Oxidizing Agents

The primary chemical incompatibility to be aware of is with strong oxidizing agents. The phenol and primary alcohol groups in this compound can be readily oxidized, potentially leading to an exothermic reaction and the generation of hazardous byproducts. Contact with potent oxidizers like permanganates or nitric acid should be strictly avoided.

Thermal Decomposition

Upon heating to decomposition, this compound can release toxic fumes, including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5] Therefore, any process involving heating of this compound should be conducted in a well-ventilated fume hood.

Caption: Thermal decomposition pathway of this compound.

Experimental Protocol: Synthesis of a Chiral Ligand from this compound

The following is a representative, safety-integrated protocol for the synthesis of a chiral ligand, illustrating the practical application of the safety principles discussed. This protocol is for informational purposes and should be adapted and reviewed as part of a comprehensive laboratory-specific risk assessment.

Objective

To synthesize a chiral Schiff base ligand from this compound and salicylaldehyde.

Materials and Reagents

-

This compound

-

Salicylaldehyde

-

Triethylamine

-

Anhydrous Ethanol

-

Anhydrous Sodium Sulfate

Step-by-Step Methodology with Integrated Safety Precautions

-

Preparation (in a chemical fume hood):

-

Safety Causality: All manipulations of this compound powder and volatile reagents (triethylamine, ethanol, salicylaldehyde) are performed in a fume hood to prevent inhalation of dust and vapors.

-

Don appropriate PPE: safety glasses with side shields, nitrile gloves, and a lab coat.

-

Set up a round-bottom flask with a magnetic stir bar.

-

-

Neutralization of this compound:

-

Safety Causality: Triethylamine is a corrosive and flammable base used to deprotonate the amine hydrochloride, liberating the free amine for reaction. It should be handled with care to avoid skin and eye contact.

-

To the flask, add this compound (1 equivalent).

-

Add anhydrous ethanol to dissolve the solid.

-

Slowly add triethylamine (1.1 equivalents) dropwise while stirring. An exothermic reaction may occur.

-

-

Schiff Base Formation:

-

Safety Causality: Salicylaldehyde is a combustible liquid and an irritant. The reaction is monitored to ensure it proceeds as expected.

-

To the stirred solution, add salicylaldehyde (1 equivalent) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Safety Causality: Anhydrous sodium sulfate is used as a drying agent. Proper filtration techniques minimize exposure to the product and solvent.

-

Once the reaction is complete, add anhydrous sodium sulfate to the mixture to remove any water.

-

Filter the mixture to remove the sodium sulfate and any precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Safety Causality: Purification by column chromatography involves the use of solvents. The process should be conducted in a well-ventilated area.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Emergency Procedures: Preparedness and Response

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Spill and Leak Procedures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]

-

Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to place the material into a convenient waste disposal container.[5] Prevent the spill from entering drains.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with federal, state, and local environmental control regulations.[5] It should be treated as hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

Conclusion: A Culture of Continuous Safety Improvement

The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a steadfast commitment to safety protocols. This guide has provided a comprehensive framework for its handling, from initial hazard identification to emergency response. By integrating the "why" behind each precaution with the "how," we empower researchers to not only follow procedures but to think critically about the risks involved in their work. A proactive and informed approach to chemical safety is not a barrier to innovation but rather the essential scaffolding upon which scientific progress is built.

References

- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]

- 2. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 3. All news - ECHA [echa.europa.eu]

- 4. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]

- 5. osha.gov [osha.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of L-Tyrosinol Hydrochloride

Abstract

L-Tyrosinol hydrochloride is a chiral amino alcohol and a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and complex bioactive molecules. Its structural integrity under various stress conditions is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. We delve into the core analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline a systematic approach to forced degradation studies as mandated by international regulatory guidelines. This document is designed not only to present known data but also to serve as a methodological blueprint for researchers to generate a complete stability profile, thereby facilitating robust formulation development and defining appropriate storage conditions.

Introduction and Physicochemical Profile

Understanding the intrinsic stability of a pharmaceutical intermediate like this compound is a foundational requirement in drug development. Stability testing provides critical information on how the quality of the substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This knowledge is essential for developing stable formulations, selecting appropriate packaging, and establishing a valid shelf-life.

This compound, the hydrochloride salt of L-Tyrosinol, is valued for its defined chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—making it a key building block in peptide chemistry and asymmetric synthesis.

Core Physicochemical Properties

A baseline understanding of the material's properties is the first step in any stability investigation.

| Property | Value | Reference(s) |

| Chemical Name | (S)-2-Amino-3-(4-hydroxyphenyl)-1-propanol hydrochloride | |

| Synonyms | L-Tyr-ol·HCl | |

| CAS Number | 87745-27-5 | |

| Molecular Formula | C₉H₁₄ClNO₂ | |

| Molecular Weight | 203.67 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 160 - 170 °C | |

| Solubility | Soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Storage | Store at 0-8 °C in a cool, dry place under an inert atmosphere. |

Thermal Analysis: TGA and DSC

Thermal analysis techniques are indispensable for probing the intrinsic thermal stability of a compound. They provide quantitative data on decomposition temperatures, phase transitions, and melting behavior.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, this technique is crucial for identifying the temperature at which decomposition begins and quantifying the mass loss associated with different degradation steps. The expected initial mass loss could correspond to the liberation of hydrogen chloride, followed by the decomposition of the organic L-Tyrosinol moiety at higher temperatures.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Analysis Conditions:

-

Place the sample in the TGA furnace.

-

Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the results as percent weight loss vs. temperature (TGA curve) and the derivative of weight loss vs. temperature (DTG curve).

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is highly sensitive to thermal events such as melting, crystallization, and decomposition. For this compound, DSC is used to accurately determine its melting point and enthalpy of fusion, and to detect any decomposition that occurs concurrently with or immediately following melting. The literature value for the melting point is in the range of 160-170 °C, which should be observed as a sharp endothermic peak. A broad exothermic event following the melt would indicate decomposition.

It is important to distinguish this compound from the related compound L-tyrosine hydrochloride, which exhibits a higher melting point of around 230 °C and is thermally stable up to that temperature.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as the reference.

-

Analysis Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert nitrogen atmosphere (20-50 mL/min).

-

Equilibrate the cell at 30 °C.

-

Heat the sample from 30 °C to a temperature well above the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature. The resulting plot is a DSC thermogram.

Forced Degradation (Stress Testing) Framework